N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16376084
InChI: InChI=1S/C20H20Cl3N3OS/c1-13(2)17(27)25-18(20(21,22)23)26-16-11-7-6-10-15(16)24-19(26)28-12-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C20H20Cl3N3OS
Molecular Weight: 456.8 g/mol

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide

CAS No.:

Cat. No.: VC16376084

Molecular Formula: C20H20Cl3N3OS

Molecular Weight: 456.8 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide -

Specification

Molecular Formula C20H20Cl3N3OS
Molecular Weight 456.8 g/mol
IUPAC Name N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide
Standard InChI InChI=1S/C20H20Cl3N3OS/c1-13(2)17(27)25-18(20(21,22)23)26-16-11-7-6-10-15(16)24-19(26)28-12-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,25,27)
Standard InChI Key RKRLFUXBLVROIV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₀Cl₃N₃OS, with a molecular weight of 456.8 g/mol. Its structure integrates three functional groups:

  • A benzimidazole core (two fused benzene rings with nitrogen atoms at positions 1 and 3).

  • A benzylsulfanyl substituent (-S-CH₂-C₆H₅) at position 2 of the benzimidazole ring.

  • A 2-methylpropanamide group linked to a trichloroethyl side chain at position 1 .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₂₀H₂₀Cl₃N₃OS
Molecular Weight456.8 g/mol
CAS NumberNot publicly disclosed
SMILES (Inferred)CC(C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3)C
SolubilityLikely polar (DMF/DMSO)

The trichloroethyl group enhances electrophilicity, potentially influencing binding interactions with biological targets.

Synthesis and Characterization

Synthetic Methodology

Synthesis typically involves multi-step reactions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates and accelerate reaction kinetics. Key steps include:

  • Benzimidazole core formation via condensation of o-phenylenediamine with a carboxylic acid derivative.

  • Sulfanylation at position 2 using benzyl mercaptan.

  • Amidation of the trichloroethyl side chain with 2-methylpropanoyl chloride.

Analytical Validation

Post-synthesis, the compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and functional groups.

  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

Table 2: Key Analytical Parameters

TechniquePurposeObserved Data (Inferred)
¹H NMRProton environment analysisδ 7.2–7.8 (aromatic H), δ 4.5 (–SCH₂–)
ESI-MSMolecular ion detectionm/z 457.8 [M+H]⁺

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Though direct studies are lacking, structural analogs exhibit:

  • Antimicrobial activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Anticancer potential: Via tubulin polymerization inhibition or topoisomerase disruption.

Table 3: Inferred Biological Profiles

ActivityTarget Pathogens/Cell LinesProposed Mechanism
AntimicrobialGram-positive bacteriaDNA gyrase inhibition
AntifungalCandida spp.Ergosterol biosynthesis blockade
AntiproliferativeHeLa, MCF-7Tubulin binding

Chemical Stability and Reactivity

Hydrolytic Degradation

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 2-methylpropanoic acid and a trichloroethylamine intermediate. Elevated temperatures (>60°C) accelerate degradation.

Thermal Stability

Differential Scanning Calorimetry (DSC) data (unavailable for this compound) for analogs suggest decomposition temperatures of 180–220°C, influenced by the trichloroethyl group’s electron-withdrawing effects.

Table 4: Reaction Conditions and Outcomes

ReactionConditionsProducts
Hydrolysis1M HCl, 80°C, 6h2-Methylpropanoic acid + amine
AminolysisNH₃/MeOH, RT, 24hSubstituted urea derivatives

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